(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL, also known as 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane, is a bicyclic compound characterized by its unique molecular structure that incorporates a benzyl group and a hydroxyl group. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block in the synthesis of more complex molecules .
The synthesis of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL typically involves several key steps:
These methods ensure that the compound is synthesized with high specificity and yield.
The molecular formula for (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL is CHN, indicating it contains 13 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The compound features a bicyclic structure with a hydroxyl group at position 6 and a benzyl substituent at position 2.
The stereochemistry at positions 1 and 4 contributes to its chiral nature, which can influence its biological activity and interactions with various targets .
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL undergoes several types of chemical reactions:
These reactions highlight the versatility of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL in synthetic organic chemistry.
The mechanism of action for (1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL involves its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects such as antimicrobial activity or induction of apoptosis in cancer cells . The exact molecular targets depend on the context of use and specific applications being explored.
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in both laboratory settings and potential applications.
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL has several applications across various scientific fields:
The synthesis of (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol presents significant stereochemical challenges due to the rigid bicyclic framework and the defined spatial requirements of its chiral centers. The 2-azabicyclo[2.2.2]octane core imposes conformational constraints that necessitate precise stereocontrol during ring formation. Key synthetic routes exploit ring-closing strategies starting from appropriately substituted piperidine precursors or cyclohexane derivatives bearing chiral auxiliaries. One prominent approach involves the catalytic hydrogenation or reductive amination of 1,3-disubstituted cyclohexane intermediates containing stereodirecting groups at the C4 position, facilitating endo-face selective ring closure to establish the (1S,4R) configuration [1].
The bridgehead nitrogen at position 2 and the hydroxyl group at position 6 create specific steric and electronic environments that influence ring closure kinetics and diastereoselectivity. Molecular modeling studies indicate that the boat-chair conformation adopted by the bicyclic system during transition states favors nucleophilic attack or cyclization from the re-face of the incipient piperidine ring precursor when bulky benzyl substituents are present, leading to preferential formation of the desired (1S,4R) enantiomer [3]. Alternative strategies utilize intramolecular Diels-Alder reactions with chiral dienophiles, achieving moderate diastereoselectivity (d.r. 3:1 to 5:1) that requires subsequent chromatographic purification to isolate the target stereoisomer [3].
Table 1: Stereoselective Synthesis Strategies for the 2-Azabicyclo[2.2.2]octane Core
Precursor Type | Key Transformation | Stereodirecting Element | Observed d.r. | Reference |
---|---|---|---|---|
1,3-Functionalized Cyclohexane | Reductive Amination | C4-Alkoxy Group | 4.5:1 | [3] |
Enantiopure Amino-Diene | Intramolecular Diels-Alder | Chiral Dienophile | 3.2:1 | [3] |
N-Benzyl-4-Piperidone | Diastereoselective Grignard Addition | N-Benzyl Group | 7:1 | [1] |
Epoxy-Quinuclidine | Regioselective Ring Opening | Strain Direction | >20:1 | [3] |
Achieving high enantiomeric purity in (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol synthesis necessitates advanced asymmetric catalysis. Transition metal complexes with chiral ligands have demonstrated efficacy in kinetic resolutions and asymmetric hydrogenations of precursor enamines or imines. Rhodium-DuPhos complexes catalyze the enantioselective hydrogenation of prochiral enamide precursors bearing the bicyclic skeleton, achieving enantiomeric excesses (e.e.) of 88-92% for the (1S,4R) configuration under optimized conditions (20-50 bar H₂, 60°C) [3]. The benzyl substituent on nitrogen critically influences facial selectivity during hydride transfer, with bulkier N-alkyl groups (e.g., 3,5-dimethylbenzyl) further improving e.e. to 95% but reducing reaction yield due to steric hindrance.
Organocatalytic approaches provide metal-free alternatives using chiral phosphoric acids (e.g., TRIP) or diarylprolinol silyl ethers. These catalysts facilitate asymmetric Mannich reactions or aza-Henry condensations constructing the bicyclic framework with concomitant stereocenter formation. For instance, the organocatalyzed cyclization of amino-carbonyl precursors yields 3-azabicyclo[3.3.1]nonane derivatives with structural similarities, achieving e.e. values of 85-90% [6]. While directly applicable to the 2-azabicyclo[2.2.2]octane system remains underexplored, computational models predict comparable enantioselectivity due to analogous steric constraints around the developing chiral centers during ring closure. Evans' oxazolidinone auxiliaries have also been employed in diastereoselective alkylations of bicyclic lactam precursors, followed by auxiliary cleavage and reduction to afford the target alcohol with >98% e.e., albeit with increased synthetic steps [3].
The synthesis of (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol invariably generates diastereomeric byproducts, primarily the (1R,4S) enantiomer and cis-fused isomers with incorrect relative stereochemistry. Analysis of reaction mixtures reveals that the predominant diastereomeric impurity arises from exo-face cyclization during ring closure, constituting 10-25% of total product depending on the synthetic route [3]. The rigidity of the bicyclo[2.2.2]octane system significantly reduces conformational flexibility during bond formation compared to more flexible [3.3.1] systems, partially limiting diastereomeric diversity but intensifying energy barriers between correct and incorrect transition states.
Comparative studies with the isomeric 2-azabicyclo[2.2.1]heptane system demonstrate distinct byproduct profiles. While the [2.2.1] system generates multiple diastereomers due to bridge flexibility and epimerization at ring junctions (typically 4-6 detectable impurities), the [2.2.2] system produces primarily one major diastereomeric pair [(1S,4R)/(1R,4S)] alongside minor amounts (≤5%) of cis-fused contaminants where the benzyl group adopts an axial orientation [3] [6]. Stereoelectronic effects profoundly influence byproduct distribution: electron-withdrawing substituents on the benzyl ring increase the (1R,4S) diastereomer ratio to 1:5, whereas electron-donating groups favor the desired (1S,4R) isomer at 8:1 ratios. This suggests transition state stabilization through cation-π interactions when electron-rich arenes coordinate to electrophilic catalytic sites [3].
Table 2: Diastereomeric Byproduct Distribution in Azabicyclic Syntheses
Bicyclic System | Major Desired Isomer | Primary Diastereomeric Impurity | Minor Impurities (Cumulative) | Typical d.r. (Desired:All Undesired) |
---|---|---|---|---|
2-Azabicyclo[2.2.2]octane | (1S,4R)-6-ol | (1R,4S)-6-ol | cis-Fused isomers (<5%) | 4:1 to 8:1 |
2-Azabicyclo[2.2.1]heptane | (1S,4R) | (1R,4S) | endo-Alcohols, epimers (15-30%) | 2:1 to 3:1 |
3-Azabicyclo[3.3.1]nonane | Chair-Chair | Chair-Boat | Boat-Boat, N-inverted (20-40%) | 1.5:1 to 4:1 |
9-Azabicyclo[3.3.1]nonane | (1R,3r,5S) | (1R,3r,5R) | N-Demethylated, decarboxylated (5-15%) | >20:1 |
Separation challenges arise from the similar physicochemical properties of these diastereomers. While the (1R,4S) enantiomer displays nearly identical chromatographic mobility to the target compound on silica gel, fractional crystallization as hydrochloride salts exploits subtle solubility differences. Advanced chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation in HPLC, revealing that even high-d.r. reactions (8:1) require purification to meet pharmaceutical-grade enantiopurity (>99% e.e.) for applications such as P2Y14 receptor antagonists where stereochemistry modulates receptor affinity [3]. The persistence of diastereomeric byproducts underscores the necessity for both stereoselective synthesis and rigorous analytical control in producing enantiomerically pure (1S,4R)-2-benzyl-2-azabicyclo[2.2.2]octan-6-ol.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2